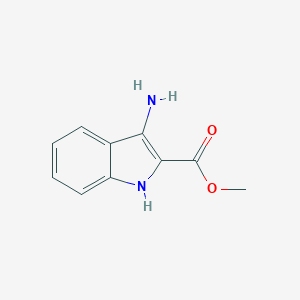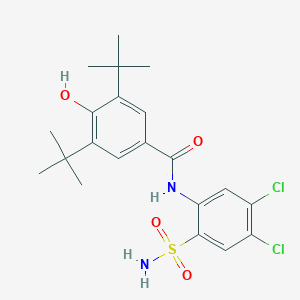
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide, commonly known as BHT-920, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of BHT-920 is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. BHT-920 has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical And Physiological Effects
BHT-920 has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. BHT-920 has also been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
One advantage of using BHT-920 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a useful tool for cancer research. Another advantage is its ability to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using BHT-920 in lab experiments is its low solubility in water, which may limit its bioavailability and effectiveness in certain applications.
Future Directions
There are several future directions for research on BHT-920. One potential direction is the development of more effective formulations or delivery methods to improve its bioavailability and effectiveness. Another direction is the investigation of BHT-920's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BHT-920 and its potential applications in various fields of scientific research.
In conclusion, BHT-920 is a synthetic compound with potential applications in various scientific research fields. Its wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties, make it an attractive tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
BHT-920 can be synthesized using a multi-step process that involves the reaction of 4,5-dichloro-2-nitrobenzenesulfonamide with tert-butyl acetoacetate, followed by reduction and subsequent reaction with 4-hydroxybenzaldehyde. The final product is obtained by reacting the resulting intermediate with tert-butylamine and hydrochloric acid.
Scientific Research Applications
BHT-920 has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, BHT-920 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection studies, BHT-920 has been shown to protect neurons from oxidative stress-induced damage. In anti-inflammatory studies, BHT-920 has been shown to reduce inflammation in various animal models.
properties
CAS RN |
150457-38-8 |
|---|---|
Product Name |
3,5-Bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide |
Molecular Formula |
C21H26Cl2N2O4S |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-(4,5-dichloro-2-sulfamoylphenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C21H26Cl2N2O4S/c1-20(2,3)12-7-11(8-13(18(12)26)21(4,5)6)19(27)25-16-9-14(22)15(23)10-17(16)30(24,28)29/h7-10,26H,1-6H3,(H,25,27)(H2,24,28,29) |
InChI Key |
KZTLFDNTCIDSKC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)Cl)Cl |
Other CAS RN |
150457-38-8 |
synonyms |
3,5-BDHDSB 3,5-bis(1,1-dimethylethyl)-4-hydroxy-N-(4,5-dichloro-2-sulfamoylphenyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



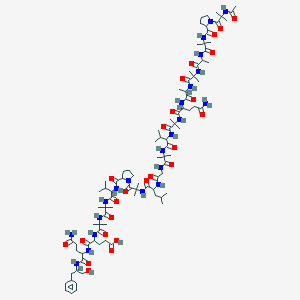
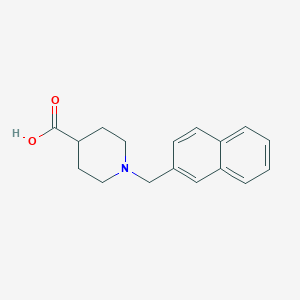
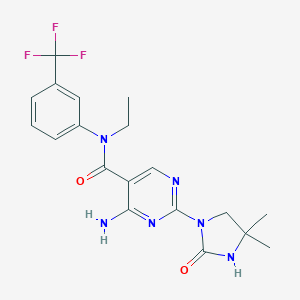
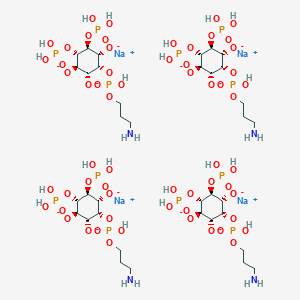
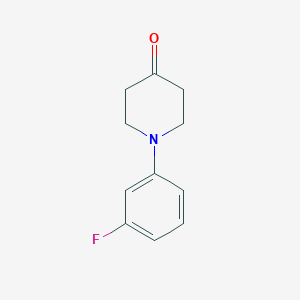
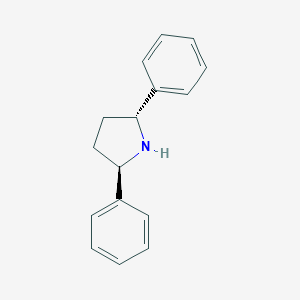
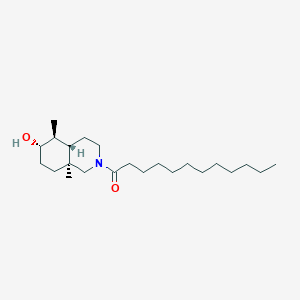
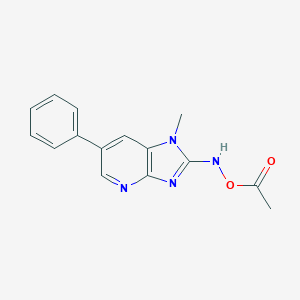
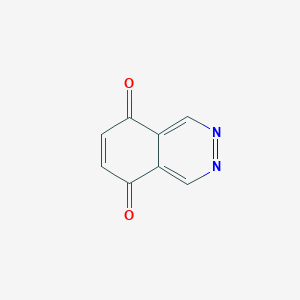
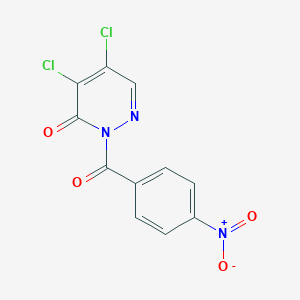
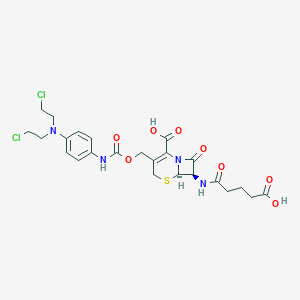
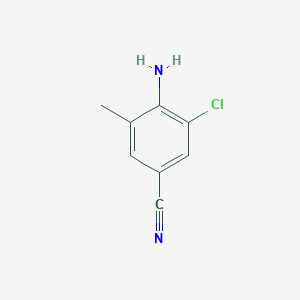
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
